molecular formula C13H19NO4 B029824 N-Acetylmescaline CAS No. 4593-89-9

N-Acetylmescaline

Cat. No.: B029824
CAS No.: 4593-89-9
M. Wt: 253.29 g/mol
InChI Key: SNMFNOQKGANWHD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Acetylmescaline can be synthesized through the acetylation of mescaline. The process involves the reaction of mescaline with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its limited pharmacological use. the synthesis process can be scaled up using standard organic synthesis techniques involving large-scale acetylation reactions.

Chemical Reactions Analysis

Types of Reactions: N-Acetylmescaline undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert it back to mescaline.

    Substitution: Substitution reactions can occur at the aromatic ring or the acetyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.

    Reduction: Reduction typically yields mescaline.

    Substitution: Substitution reactions can produce halogenated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

    Mescaline: The parent compound, known for its hallucinogenic properties.

    3,4,5-Trimethoxyphenethylamine: A structural analog with similar chemical properties.

    N-Acetyl-4-hydroxy-3,5-dimethoxyphenethylamine: Another acetylated derivative of mescaline.

Uniqueness: N-Acetylmescaline is unique due to its minimal pharmacological effects compared to mescaline. Its primary significance lies in its role as a metabolite and its potential microtubule assembly inhibitory activity .

Biological Activity

N-Acetylmescaline is a lesser-known derivative of mescaline, a naturally occurring psychedelic compound primarily found in the Peyote cactus (Lophophora williamsii). This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Metabolism

This compound (N-acetyl-3,4,5-trimethoxyphenethylamine) is synthesized from mescaline through acetylation. This modification alters its pharmacological profile compared to mescaline. The metabolic pathway of mescaline involves its conversion into several metabolites, including trimethoxyphenylacetic acid, which is primarily responsible for its elimination from the body .

Table 1: Comparison of Mescaline and this compound

PropertyMescalineThis compound
Chemical FormulaC₁₃H₁₁N₁O₃C₁₄H₁₅N₁O₄
PotencyHigher potencyLower potency compared to mescaline
Primary Action5-HT2A receptor agonistSimilar mechanism but less potent
MetabolismOxidative deaminationAcetylation and subsequent metabolism

Pharmacodynamics

This compound acts primarily as an agonist at the serotonin receptors, particularly 5-HT2A, similar to its parent compound mescaline. Research indicates that both compounds exhibit hallucinogenic effects through their interaction with serotonergic pathways in the brain. However, this compound's lower potency may result in a different qualitative experience compared to mescaline .

The biological activity of this compound is closely linked to its interaction with serotonin receptors:

  • 5-HT2A Receptor Agonism : This receptor plays a crucial role in mediating the hallucinogenic effects observed with psychedelics. Activation leads to altered perception and mood .
  • Dopaminergic Activity : While primarily serotonergic, this compound may exhibit some dopaminergic activity due to its structural similarity to phenethylamines like amphetamines .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is metabolized differently than mescaline. It is largely excreted unchanged in urine, indicating a rapid clearance from the body . The pharmacokinetic profile includes:

  • Absorption : Rapid absorption post-administration.
  • Distribution : Crosses the blood-brain barrier effectively due to its lipophilicity.
  • Elimination Half-Life : Shorter half-life compared to mescaline, leading to quicker onset and offset of effects.

Table 2: Pharmacokinetic Parameters

ParameterMescalineThis compound
Onset of Action (hours)0.8 - 1.9Not extensively studied
Duration of Effects (hours)10.5 - 12Shorter duration
Half-LifeVariableShorter than mescaline

Case Studies and Clinical Findings

Research into the clinical effects of this compound is limited; however, studies on mescaline provide insights into potential therapeutic applications:

  • Psychotherapeutic Use : Mescaline has been explored for its potential in treating anxiety and depression. The structural similarity suggests that this compound may also hold therapeutic promise.
  • Neuropsychological Effects : Studies indicate that psychedelics can enhance neuroplasticity and promote emotional processing through mechanisms involving Brain-Derived Neurotrophic Factor (BDNF) and oxytocin levels .

Properties

IUPAC Name

N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(15)14-6-5-10-7-11(16-2)13(18-4)12(8-10)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMFNOQKGANWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196660
Record name N-Acetylmescaline
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Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-89-9
Record name N-[2-(3,4,5-Trimethoxyphenyl)ethyl]acetamide
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Record name N-Acetylmescaline
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Record name N-Acetylmescaline
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